CFTR Inhibitor

CFTR inhibitor potency IC50

CFTRinh-172 is a voltage-independent, selective CFTR chloride channel blocker (Ki 300 nM) that does not inhibit VRAC/LRRC8-mediated chloride conductance or CaCC at CFTR-blocking concentrations-eliminating a key source of experimental confounders in patch-clamp electrophysiology and Ussing chamber studies. • Spares VRAC & CaCC at CFTR-blocking concentrations, validated in direct comparative studies • Ki 300 nM; reversible inhibition in <2 min; no effect on MDR1 or ATP-sensitive K+ channels • ≥98% purity (HPLC); light yellow powder; shipped ambient; store at -20°C, protected from light • Bulk quantities available; immediate global dispatch for time-sensitive research programs

Molecular Formula C26H21N4O3+
Molecular Weight 437.5 g/mol
Cat. No. B15134127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCFTR Inhibitor
Molecular FormulaC26H21N4O3+
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=[NH+]C3=CC=CC=C3N4C2=C5C(=C4C6=CC=CC=C6)C(=O)N(C(=O)N5C)C
InChIInChI=1S/C26H20N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14H,1-3H3/p+1
InChIKeyRSBJYRGOYAIVBG-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CFTR Inhibitor Procurement Guide


CFTR inhibitors are small molecules that block the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, a cAMP-regulated anion channel critical in epithelial fluid transport, secretory diarrhea, and polycystic kidney disease pathogenesis [1]. Widely used as research tools and potential therapeutics, these compounds vary substantially in potency, selectivity, mechanism of action, and physico-chemical properties [2]. The most common reference inhibitors include CFTRinh-172, GlyH-101, PPQ-102, IOWH-032, and (R)-BPO-27 [3].

CFTR channel inhibition studies across secretory diarrhea and PKD research models
Potency, selectivity, and mechanism-of-action informed inhibitor selection
Reference-grade small molecules for electrophysiology, HTS, and in vivo model validation

CFTR Inhibitor Substitution Risks


Substituting one CFTR inhibitor for another without rigorous comparative validation introduces significant experimental confounders due to marked differences in potency (spanning 4 nM to >10 μM), distinct selectivity profiles for off-target chloride channels (VRAC, CaCC, VSORC) and cation channels (Orai1, ENaC), divergent voltage-dependence, and varying aqueous solubility [1]. For instance, GlyH-101 inhibits VRAC and CaCC at concentrations required for CFTR blockade, whereas CFTRinh-172 spares VRAC entirely but inhibits VSORC at higher concentrations [2]. PPQ-102 exhibits superior potency (IC50 ~90 nM) but remains uncharged at physiological pH, eliminating membrane potential-dependent partitioning artifacts that complicate data interpretation with charged analogs [3]. These non-interchangeable properties directly impact the validity of mechanistic studies, assay outcomes, and translational relevance [4].

Potency & Target Profile
IC50 spans 4 nM to >10 µM across CFTR inhibitors; off-target profiles for VRAC, CaCC, and cation channels differ significantly, limiting direct interchange.
Voltage & Solubility Behavior
Voltage-dependent inhibition and aqueous solubility vary markedly. Uncharged analogs may avoid membrane-potential artifacts that affect charged inhibitor data interpretation.
In Vivo & Translational Context
Only a subset of CFTR inhibitors have reported oral bioavailability or in vivo model-response data. PK and model endpoint profiles may not transfer between compounds.

CFTR Inhibitor Performance Comparison


PPQ-102 vs CFTRinh-172 Potency

PPQ-102 demonstrates superior CFTR inhibitory potency compared to CFTRinh-172, with an IC50 of approximately 90 nM versus 300 nM (Ki) for CFTRinh-172 [1]. This 3.3-fold difference in potency translates to lower required concentrations for complete channel blockade, reducing potential off-target effects at higher doses [2].

PPQ-102 vs CFTRinh-172 Potency
Cross-study comparable
PPQ-102 IC50 ~90 nM vs CFTRinh-172 Ki 300 nM (3.3-fold difference)
Supports CFTR inhibition assay fit at lower concentrations.
Patch-clamp data; cell model review recommended.
CFTR inhibitor potency IC50

CFTRinh-172 Spares VRAC Conductance

In a comparative study of chloride channel inhibitors, CFTRinh-172 was the only compound that had almost no effect on VRAC/LRRC8-mediated chloride conductance [1]. In contrast, GlyH-101 and PPQ-102 inhibited VRAC with IC50 values of 10 ± 1 μM and 20 ± 1 μM, respectively, at concentrations within their typical working ranges for CFTR inhibition [2]. This demonstrates that CFTRinh-172 provides superior selectivity for CFTR over VRAC channels.

CFTRinh-172 Spares VRAC
Head-to-head
CFTRinh-172: no VRAC inhibition; GlyH-101 IC50 10 µM; PPQ-102 IC50 20 µM
Reported higher selectivity for CFTR over volume-regulated anion channels.
HEK-293 LRRC8 model; confirm in target cell type.
CFTR inhibitor selectivity VRAC

CFTRinh-172 Spares CaCC Activity

In a direct comparative study using patch-clamp electrophysiology, CFTRinh-172 did not affect calcium-activated chloride conductance (CaCC), whereas GlyH-101 inhibited CaCC at concentrations used to block CFTR [1]. This differential selectivity is critical for studies where CaCC activity may confound interpretation of CFTR-dependent processes.

CFTRinh-172 Spares CaCC
Head-to-head
CFTRinh-172: no CaCC inhibition; GlyH-101 inhibits CaCC at CFTR-blocking concentrations
Supports CFTR-specific pathway interpretation in co-expressing cells.
Patch-clamp; CaCC activity context required.
CFTR inhibitor CaCC selectivity

GlyH-101 vs CFTRinh-172 Solubility

GlyH-101 possesses substantially greater water solubility compared to CFTRinh-172, a property attributed to its glycine hydrazide structure [1]. While CFTRinh-172 has limited aqueous solubility (estimated <20 μM), structure-activity relationship studies have identified analogs with >180 μM solubility, representing >10-fold improvement [2]. GlyH-101's enhanced solubility facilitates in vivo administration and reduces the need for organic co-solvents that may introduce experimental artifacts.

GlyH-101 Solubility Advantage
Cross-study comparable
GlyH-101 >10-fold higher aqueous solubility vs CFTRinh-172; optimized analogs available
May support formulation-compatible assay design.
Solubility measured in PBS/2% DMSO; verify in final buffer.
CFTR inhibitor solubility formulation

In Vivo Efficacy of (R)-BPO-27

(R)-BPO-27 exhibits exceptional in vivo pharmacokinetic properties with >90% oral bioavailability and sustained therapeutic serum levels for >4 hours in mice [1]. In closed intestinal loop models, (R)-BPO-27 reduced cholera toxin-induced fluid secretion by ~70% at 5 mg/kg oral dose [2]. In contrast, many other CFTR inhibitors lack published in vivo efficacy data or demonstrate limited bioavailability.

(R)-BPO-27 In Vivo Profile
Class-level inference
>90% oral bioavailability; 70% fluid secretion reduction at 5 mg/kg in mouse model
Reported in vivo model-response context for secretory diarrhea research.
Data to verify across additional models and labs.
CFTR inhibitor in vivo diarrhea

PPQ-102 Voltage-Independent Block

Unlike prior CFTR inhibitors such as CFTRinh-172 and GlyH-101, which are charged at physiological pH, PPQ-102 is uncharged and therefore not subject to membrane potential-dependent cellular partitioning or variable block efficiency [1]. Patch-clamp analysis confirmed voltage-independent CFTR inhibition by PPQ-102 and showed stabilization of the channel closed state [2]. This property ensures consistent inhibitory activity regardless of cellular membrane potential fluctuations.

PPQ-102 Voltage Independence
Cross-study comparable
Uncharged at pH 7.4; consistent CFTR block regardless of membrane potential
Supports reproducible inhibition in assays with variable polarization.
GlyH-101 shows 4-fold Ki shift with voltage; confirm in relevant model.
CFTR inhibitor mechanism voltage-independence

CFTR Inhibitor Application Scenarios


High-Selectivity CFTR Electrophysiology

When studying CFTR-mediated chloride currents in cells or tissues that co-express volume-regulated anion channels (VRAC) or calcium-activated chloride channels (CaCC), CFTRinh-172 is the optimal choice. As demonstrated in direct comparative studies, CFTRinh-172 does not inhibit VRAC/LRRC8-mediated chloride conductance or CaCC at concentrations used for CFTR blockade [1][2]. This selectivity is critical for avoiding confounding off-target effects that would compromise data interpretation in patch-clamp electrophysiology or Ussing chamber experiments [3].

HTS Assays with Potent CFTR Inhibition

For high-throughput screening campaigns or cell-based assays requiring complete CFTR inhibition at low compound concentrations, PPQ-102 provides the highest potency among commercially available inhibitors (IC50 ~90 nM) [1]. Its voltage-independent mechanism and uncharged nature at physiological pH ensure consistent activity across varying cellular conditions [2]. The 3.3-fold potency advantage over CFTRinh-172 translates to lower compound consumption and reduced potential for off-target effects at screening concentrations [3].

In Vivo Diarrhea and PKD Models

For translational research involving animal models of secretory diarrhea or polycystic kidney disease, (R)-BPO-27 offers validated in vivo efficacy with >90% oral bioavailability [1]. Studies demonstrate that (R)-BPO-27 reduces cholera toxin-induced intestinal fluid secretion by ~70% at 5 mg/kg oral dose and prevents cyst expansion in PKD organ culture models [2][3]. These established in vivo benchmarks make (R)-BPO-27 the preferred tool compound for proof-of-concept studies requiring systemic CFTR inhibition.

Aqueous Formulation-Compatible Assays

When experimental protocols require aqueous formulations with minimal organic co-solvents, GlyH-101 or its water-soluble analogs (e.g., Tetrazolo-172, Oxo-172) are advantageous due to >10-fold higher aqueous solubility compared to CFTRinh-172 [1][2]. This property is particularly valuable for in vivo dosing via drinking water, continuous infusion, or in assays where DMSO concentrations must be minimized to avoid vehicle-induced artifacts [3].

Application
Selection Property
Validation Focus
CFTR electrophysiology studies
VRAC/CaCC-sparing selectivity
Off-target channel inhibition review
CFTR high-throughput screening
Potency and voltage-independent mechanism
Assay consistency and concentration range
Intestinal fluid secretion & PKD organoid research
Oral bioavailability and model-response benchmarks
In vivo model endpoint validation
Aqueous formulation-compatible CFTR studies
Aqueous solubility profile
Organic co-solvent artifact reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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